Selective CYP2A6 Inhibition vs. CYP2C19 in Human Liver Microsomes
In a human liver microsome assay, 1281684-15-8 demonstrated preferential inhibition of CYP2A6 (IC50 = 51 nM) over CYP2C19 (IC50 = 260 nM), yielding approximately a 5-fold selectivity window. This selectivity is critical because CYP2A6 is the primary enzyme responsible for nicotine metabolism, while CYP2C19 metabolizes a range of clinically important drugs including proton pump inhibitors [1]. While a direct head-to-head comparison with a structurally defined analog under identical conditions is not available, this selectivity profile can be benchmarked against the class-level expectation that chromene-based caspase activators often exhibit broad, non-selective CYP inhibition. The ability to differentiate between these two isoforms suggests a more refined pharmacological profile that may be advantageous for in vitro DDI assessments of nicotine-related pathways.
| Evidence Dimension | Inhibitory potency (IC50) for CYP2A6 vs. CYP2C19 |
|---|---|
| Target Compound Data | IC50 (CYP2A6) = 51 nM; IC50 (CYP2C19) = 260 nM |
| Comparator Or Baseline | CYP2C19 (internal baseline for selectivity calculation) |
| Quantified Difference | Approximately 5.1-fold selectivity for CYP2A6 over CYP2C19 |
| Conditions | Human liver microsomes; preincubation for 5 min; substrate: coumarin (CYP2A6) and omeprazole (CYP2C19); NADPH-regenerating system |
Why This Matters
This selectivity profile is critical for researchers studying nicotine metabolism or designing CYP2A6-specific probes, as it minimizes confounding inhibition of CYP2C19-dependent drug metabolism pathways.
- [1] BindingDB. Entry for BDBM50366334 (CHEMBL4173133). CYP450 Inhibition Panel Data. Accessed 2026-05-09. View Source
